alpha-Benzyl-4,6-O-benzylidene-muramic acid

描述

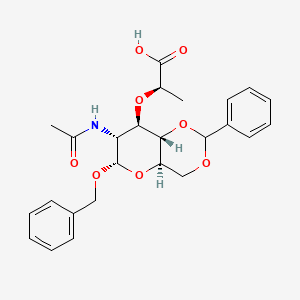

alpha-Benzyl-4,6-O-benzylidene-muramic acid is a synthetic derivative of muramic acid, a key component of bacterial peptidoglycan. This compound features a benzyl group at the alpha-position and a benzylidene protecting group at the 4,6-O positions of the sugar backbone. These modifications enhance its stability and utility in biomedical research, particularly in studies involving peptidoglycan biosynthesis inhibitors or immunomodulators .

The compound’s structure includes:

- A muramic acid core (glucosamine linked to lactic acid).

- A benzylidene acetal protecting the 4,6-hydroxyl groups.

- A benzyl group at the alpha-position of the lactic acid moiety.

Synonyms include Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid and (2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid .

属性

IUPAC Name |

(2R)-2-[[(4aR,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO8/c1-15(23(28)29)32-22-20(26-16(2)27)25(30-13-17-9-5-3-6-10-17)33-19-14-31-24(34-21(19)22)18-11-7-4-8-12-18/h3-12,15,19-22,24-25H,13-14H2,1-2H3,(H,26,27)(H,28,29)/t15-,19-,20-,21-,22-,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPPMVSNCFXDOJX-BKIFYLKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1C(C(OC2C1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)O[C@@H]1[C@H]([C@H](O[C@H]2[C@H]1OC(OC2)C3=CC=CC=C3)OCC4=CC=CC=C4)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Alpha-Benzyl-4,6-O-benzylidene-muramic acid (alpha-Benzyl-MurNAc) is a synthetic derivative of muramic acid, which is an essential component of bacterial cell walls. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the context of antimicrobial properties and its role in bacterial cell wall synthesis.

Chemical Structure and Properties

Alpha-Benzyl-MurNAc is characterized by its molecular formula and a molecular weight of approximately 471.5 g/mol. The structural modifications include benzylidene groups at the 4 and 6 positions, which enhance its interaction with enzymes involved in bacterial cell wall biosynthesis.

The primary mechanism by which alpha-Benzyl-MurNAc exhibits biological activity involves its role as a substrate for enzymes critical to peptidoglycan synthesis, such as MurA. MurA catalyzes the first step in the biosynthesis of the bacterial cell wall, making it a crucial target for antibiotic development . The presence of the benzylidene moiety allows for selective chemical modifications and increases the compound's affinity for these enzymes, potentially leading to inhibition of bacterial growth .

Biological Activity and Antimicrobial Properties

Research indicates that alpha-Benzyl-MurNAc shows significant biological activity against Gram-positive bacteria. The compound's structure allows it to interact effectively with bacterial enzymes, thereby disrupting normal cell wall synthesis. This disruption can lead to increased susceptibility of bacteria to external stressors and ultimately cell death .

Table 1: Summary of Biological Activity

| Activity | Description |

|---|---|

| Target Enzymes | MurA (and other peptidoglycan biosynthesis enzymes) |

| Bacterial Targets | Primarily Gram-positive bacteria |

| Mechanism | Inhibition of cell wall synthesis |

| Potential Use | Development of novel antibiotic agents |

Case Studies and Research Findings

- Antimicrobial Efficacy : In a study examining various derivatives of muramic acid, alpha-Benzyl-MurNAc demonstrated enhanced inhibitory effects on bacterial growth compared to unmodified muramic acid derivatives. The study highlighted its potential as a lead compound for antibiotic development targeting MurA .

- Enzyme Interaction Studies : Research utilizing enzyme assays showed that alpha-Benzyl-MurNAc binds competitively to MurA, suggesting that it could serve as an effective inhibitor. This binding was confirmed through kinetic studies that measured reaction rates in the presence of varying concentrations of the compound .

- Synthesis and Modification : The multi-step synthesis process allows for the introduction of various functional groups that can further enhance biological activity. Modifications at specific sites on the molecule have been shown to improve binding affinity to target enzymes while maintaining low toxicity profiles .

Table 2: Comparison with Other Muramic Acid Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Muramic Acid | Basic structure without modifications | Minimal antimicrobial activity |

| N-Acetylmuramic Acid | Acetylated form | Moderate activity against certain bacteria |

| This compound | Benzylidene modifications enhance activity | Significant inhibition of Gram-positive bacteria |

科学研究应用

Biochemical Research

Alpha-Benzyl-4,6-O-benzylidene-muramic acid serves as a crucial building block in the synthesis of peptides that mimic bacterial cell wall components. The compound's structure allows for selective chemical modifications, making it an effective precursor for creating acetyl-muramic acid peptides. These peptides are integral to the formation of peptidoglycan, a vital structural component of bacterial cell walls, which provides strength and shape to bacteria.

Applications in Peptide Synthesis

- Peptide Mimics : The compound is used to synthesize peptides that can mimic the natural components of bacterial cell walls, facilitating studies on bacterial growth and cell wall assembly.

- Antimicrobial Research : By modifying the structure of these peptides, researchers can explore their interactions with bacterial enzymes involved in cell wall biosynthesis, potentially leading to the development of novel antibiotics .

Antimicrobial Studies

Research indicates that this compound exhibits biological activity that may influence bacterial growth and cell wall synthesis. Its interaction with Gram-positive bacteria has been a focal point of study due to its potential as an antimicrobial agent.

Structural Comparisons and Insights

Understanding the structural similarities and differences between this compound and other related compounds can provide insights into its unique properties and applications. Below is a comparison table highlighting some relevant compounds:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| Muramic Acid | Contains a carboxylic acid group | Lacks benzylidene modifications |

| N-Acetylmuramic Acid | Acetylated form of muramic acid | Contains an acetyl group instead of benzylidene |

| Benzyl N-Acetyl-4,6-O-benzylidene-alpha-D-muramic Acid | Contains both acetyl and benzylidene groups | More complex structure with additional functional groups |

This comparative analysis aids in understanding how structural modifications can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis pathways and biological evaluations of this compound:

- Synthesis Pathways : The synthesis typically involves multi-step reactions that allow for selective modifications while retaining the core structure needed for biological activity. These methods are essential for tailoring the compound for specific applications in medicinal chemistry.

- Biological Evaluations : Studies have demonstrated that this compound can inhibit bacterial growth by interfering with peptidoglycan synthesis. Such findings underscore its potential as a scaffold for developing new antibiotics aimed at combating resistant bacterial strains .

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between alpha-benzyl-4,6-O-benzylidene-muramic acid and its analogs:

Detailed Analysis of Structural Modifications

(a) Esterification Status

- Free carboxylic acid (e.g., this compound) enhances reactivity in coupling reactions but reduces stability in aqueous environments.

- Methyl ester (e.g., CAS 104371-51-9) improves lipophilicity and shelf life, making it preferable for organic synthesis .

(b) N-Acetylation

- The presence of an N-acetyl group (e.g., CAS 748-42-5) mimics natural peptidoglycan components, facilitating interaction with bacterial enzymes like transpeptidases .

(c) Benzylidene Protection

Notes on Data Consistency

- Discrepancies in molecular formulas (e.g., CAS 748-42-5 and 104371-51-9 share the same formula but differ in functional groups) suggest possible errors in source documentation. Users should verify structures via analytical methods like NMR or mass spectrometry.

准备方法

Synthesis of Benzyl 2-Acetamido-2-Deoxy-α-D-Glucopyranoside

Starting Material : N-Acetylglucosamine (1, 10 g, 0.045 mol).

Reagents : Benzyl alcohol (72 mL), p-toluenesulfonic acid (500 mg), toluene (120 mL).

Conditions : Reflux under Dean-Stark apparatus (130°C, 4 h) for azeotropic water removal.

Workup :

-

Neutralization with saturated NaHCO₃.

-

Precipitation in ether-hexane (2:1) and recrystallization from 2-propanol.

4,6-O-Benzylidene Acetal Protection

Substrate : Benzyl 2-acetamido-2-deoxy-α-D-glucopyranoside (2, 10 g).

Reagents : Benzaldehyde (20 mL), ZnCl₂ (1.5 g), anhydrous DMF (100 mL).

Conditions : Stirring at 60°C for 12 h under nitrogen.

Workup :

-

Dilution with ice-water (200 mL).

-

Extraction with dichloromethane (3 × 50 mL).

-

Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Lactyl Side-Chain Introduction via Nucleophilic Substitution

Substrate : Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (3, 5 g).

Reagents : (S)-2-Chloropropionic acid (2.2 eq), NaH (3 eq), dry THF (50 mL).

Conditions :

Workup :

-

Acidification to pH 3 with 1M HCl.

-

Extraction with ethyl acetate (3 × 30 mL).

-

Silica gel chromatography (EtOAc:HOAc:H₂O 70:1:1).

Yield : 92% (amorphous powder).

Characterization :

-

[α]D²⁵ : -18° (c = 1, DMSO).

-

ESI-MS : m/z 472.2 [M+H]⁺.

-

¹H NMR (600 MHz, DMSO-d₆) : δ 5.52 (s, 1H, benzylidene-H), 4.98 (d, J = 3.6 Hz, 1H, H-1), 4.30 (q, J = 7.2 Hz, 1H, lactyl-CH).

Critical Analysis of Synthetic Challenges

Stereochemical Control in Lactylation

The (R)-configuration of the lactyl side chain is achieved via SN2 displacement using (S)-2-chloropropionic acid. Competing elimination reactions are suppressed by maintaining low temperatures (-10°C) during NaH-mediated deprotonation.

Benzylidene Acetal Stability

The 4,6-O-benzylidene group exhibits remarkable stability under acidic and basic conditions, enabling subsequent transformations. However, prolonged exposure to strong acids (e.g., TFA) triggers acetal cleavage, necessitating careful pH control.

| Property | Value | Source |

|---|---|---|

| Solubility | DMSO (>10 mg/mL) | |

| Storage | -20°C (desiccated) | |

| Optical Rotation | [α]D²⁵ = -18° (c = 1, DMSO) | |

| Thermal Stability | Decomposes >200°C |

Applications in Peptidoglycan Mimetic Synthesis

The orthogonally protected α-benzyl-4,6-O-benzylidene-muramic acid serves as a key building block for:

常见问题

Basic Research Questions

Q. What are the established protocols for synthesizing α-benzyl-4,6-O-benzylidene-muramic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves protecting muramic acid’s hydroxyl groups with benzylidene and benzyl moieties. Key steps include:

- Benzylidene Protection : Use acid-catalyzed acetal formation (e.g., p-toluenesulfonic acid) in anhydrous conditions to protect the 4,6-diol .

- Benzylation : Employ benzyl bromide with a strong base (e.g., NaH) in DMF to install the α-benzyl group .

- Optimization : Monitor reaction progress via TLC (hexane/EtOH 1:1) and adjust temperature (45–60°C) and stoichiometry to minimize side products. Purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers characterize the stereochemical integrity of α-benzyl-4,6-O-benzylidene-muramic acid post-synthesis?

- Methodological Answer :

- NMR Analysis : Use - and -NMR (DMSO-d6) to confirm acetal and benzyl group positions. Compare coupling constants (e.g., ) to reference data for muramic acid derivatives .

- Polarimetry : Measure optical rotation to verify retention of chirality at the muramic acid core .

- X-ray Crystallography : If crystals are obtainable, resolve the structure to confirm stereochemistry .

Q. What functional group interactions are critical for the stability of the benzylidene moiety in aqueous environments?

- Methodological Answer :

- Hydrolytic Stability Assays : Incubate the compound in buffered solutions (pH 2–9) and track degradation via HPLC. The benzylidene group is acid-labile, so stability is pH-dependent. Use kinetic modeling to estimate half-life under physiological conditions .

- Protection Strategies : If instability is observed, consider alternative protecting groups (e.g., acetyl or p-methoxybenzyl) for in vivo applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of α-benzyl-4,6-O-benzylidene-muramic acid?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data. For example, discrepancies in -NMR peaks may arise from dynamic rotational isomerism; use variable-temperature NMR to confirm .

- Computational Modeling : Perform DFT calculations to predict chemical shifts and compare with experimental data. Tools like Gaussian or ORCA can model acetal ring conformations .

Q. What experimental designs are suitable for studying the enzymatic hydrolysis of α-benzyl-4,6-O-benzylidene-muramic acid in bacterial cell wall models?

- Methodological Answer :

- Enzyme Kinetics : Use lysozyme or peptidoglycan hydrolases in vitro. Monitor hydrolysis via UV-Vis (turbidity reduction) or LC-MS for product identification .

- Competitive Inhibition Assays : Co-incubate with native peptidoglycan fragments to assess binding affinity. Isotopic labeling (e.g., -muramic acid) can track metabolic incorporation .

Q. How does the benzylidene group influence the compound’s immunomodulatory activity compared to unprotected muramic acid analogs?

- Methodological Answer :

- In Vivo Studies : Administer derivatives to murine models and measure cytokine profiles (e.g., IL-1β, TNF-α) via ELISA. Compare with controls to assess adjuvant activity.

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., chloro, nitro) on the benzylidene ring to identify key pharmacophores .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for α-benzyl-4,6-O-benzylidene-muramic acid: How should researchers address this?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound from different solvents (e.g., EtOH, CHCl3) and compare melting ranges. Impurities or polymorphic forms can alter observed values .

- Inter-Lab Collaboration : Share samples with independent labs using DSC (Differential Scanning Calorimetry) for standardized measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。